trans-alpha-Bisabolene
Description
Molecular Structure and Stereochemical Configuration
trans-alpha-Bisabolene possesses the molecular formula C₁₅H₂₄ with a molecular weight of 204.35 grams per mole. The compound is specifically designated as (E,S)-alpha-bisabolene, indicating its stereochemical configuration where the E designation refers to the trans configuration of the double bond, while the S configuration describes the absolute stereochemistry at the chiral center. This sesquiterpene is characterized as an enantiomer of (E,R)-alpha-bisabolene, highlighting the importance of stereochemical considerations in its identification and characterization.
The structural framework of this compound consists of a cyclohexene ring system with an attached isoprene chain. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is YHBUQBJHSRGZNF-KEQVLUGWSA-N. The molecule features multiple double bonds within its structure, contributing to its classification as a polyunsaturated sesquiterpene. The stereochemical configuration is particularly important as it distinguishes this compound from its cis counterpart and other isomeric forms of alpha-bisabolene.
Recent crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within this compound. The compound exhibits specific conformational preferences that influence its chemical reactivity and biological activity. The molecular structure includes strategically positioned methyl groups that contribute to its distinctive chemical signature and influence its interaction with analytical instruments.
Table 1: Molecular Structural Parameters of this compound
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy represents the primary method for structural elucidation and stereochemical assignment of this sesquiterpene. Carbon-13 Nuclear Magnetic Resonance spectroscopy has been particularly valuable in identifying the carbon framework and confirming the molecular structure.
Gas Chromatography-Mass Spectrometry analysis provides essential retention time data and fragmentation patterns for compound identification. Under standardized analytical conditions using a thirty-meter DB-1 capillary column with hydrogen as the carrier gas, this compound exhibits a retention index of 1536. The mass spectrometric fragmentation pattern shows characteristic molecular ion peaks and diagnostic fragment ions that facilitate its identification in complex mixtures.
Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive coupling patterns and chemical shift values that are characteristic of the this compound structure. The compound exhibits specific multipicity patterns in the olefinic region, with signals appearing around 5.10 parts per million for vinyl protons. The methyl group protons display characteristic chemical shifts that aid in structural confirmation and stereochemical assignment.
Infrared spectroscopy provides functional group identification capabilities, with this compound showing characteristic absorption bands for carbon-hydrogen stretching vibrations around 2930 wavenumbers and carbon-carbon double bond stretching around 1456 wavenumbers. These spectroscopic signatures serve as diagnostic tools for compound identification and purity assessment.
Table 2: Spectroscopic Identification Parameters
Physicochemical Properties and Stability Analysis
The physicochemical properties of this compound have been extensively characterized through various analytical methods and computational approaches. The compound exhibits a density of 0.859 grams per cubic centimeter at standard temperature and pressure conditions. The boiling point has been determined to be 276.9 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability under normal atmospheric conditions.
Solubility characteristics of this compound have been evaluated using multiple prediction models. The compound demonstrates limited aqueous solubility with logarithmic solubility values ranging from -3.17 to -3.77, corresponding to solubility concentrations between 0.0376 and 0.150 milligrams per milliliter in water. These solubility parameters classify the compound as moderately soluble in aqueous systems while maintaining better solubility in organic solvents.
Thermal stability analysis reveals that this compound possesses a flash point of 110.5 degrees Celsius, indicating appropriate handling precautions for laboratory work. The vapor pressure at 25 degrees Celsius has been calculated as 0.00787 millimeters of mercury, suggesting moderate volatility under ambient conditions. The refractive index value of 1.49 provides additional physical characterization data useful for compound identification and purity assessment.
Chemical stability studies indicate that this compound maintains structural integrity under normal storage conditions but may undergo oxidation reactions when exposed to atmospheric oxygen over extended periods. The compound shows susceptibility to epoxidation reactions, particularly at the double bond positions, which can lead to the formation of corresponding epoxide derivatives. These stability considerations are important for proper storage and handling protocols in research applications.
Table 3: Physicochemical Properties of this compound
Properties
CAS No. |
70286-32-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m1/s1 |
InChI Key |
YHBUQBJHSRGZNF-KEQVLUGWSA-N |
SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Isomeric SMILES |
CC1=CC[C@H](CC1)/C(=C/CC=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
2.1 Pest Repellent
trans-alpha-Bisabolene exhibits insecticidal properties, making it a candidate for use in organic farming as a natural pesticide. Its efficacy against various pests can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.
2.2 Plant Growth Regulation
Studies suggest that bisabolene may play a role in plant growth regulation by influencing hormonal pathways. Research into its effects on plant development could lead to innovative agricultural applications aimed at enhancing crop yields and resilience.
Industrial Applications
3.1 Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is utilized in the fragrance industry. It is incorporated into perfumes and scented products, contributing to their olfactory profiles. The compound's safety profile has been assessed, confirming its suitability for use in consumer products .
3.2 Biotechnological Production
Recent advancements have focused on the biotechnological production of bisabolene using engineered microorganisms such as Methanosarcina acetivorans. Optimizing production strains has led to increased yields of bisabolene, demonstrating its potential as a sustainable bio-based chemical .
Case Studies
Chemical Reactions Analysis
Biosynthetic Cyclization of Farnesyl Diphosphate (FPP)
trans-α-Bisabolene is synthesized via the enzymatic cyclization of FPP, catalyzed by bisabolene synthase. This reaction involves:
-
Ionization-recombination-reionization of FPP to form a bisabolyl cation intermediate .
-
1,2-Hydride shifts and carbon-carbon bond rearrangements to yield the final product .
Key Structural Insights:
-
Mutagenesis studies (e.g., V373N, L381A in α-bisabolene synthase) alter active-site conformation, redirecting cyclization toward products like γ-humulene .
-
Crystal structures (2.0 Å resolution) reveal that domain architecture (αβγ) and active-site residues govern substrate binding and stereochemical outcomes .
Epoxidation and Ring-Opening Reactions
trans-α-Bisabolene undergoes epoxidation at the C10–C11 double bond, followed by non-enzymatic ring-opening:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Epoxidation | Yeast microsomes, endogenous enzymes | C10–C11 epoxide (2 ) | |
| Ring-opening | Water or methanol | Diol (3 ) or methoxy-diol (4 ) |
Mechanistic Notes:
-
Epoxidation is catalyzed by endogenous cytochrome P450 enzymes in engineered yeast .
-
Ring-opening occurs spontaneously in aqueous or alcoholic conditions, yielding diol derivatives .
Hydrogenation to Bisabolane
trans-α-Bisabolene is hydrogenated to bisabolane, a potential biofuel precursor :
Oxidation to Bisabolol
Oxidation of trans-α-bisabolene yields α-bisabolol, a compound with anti-inflammatory properties:
Enzymatic Modifications in Metabolic Engineering
Engineered pathways in Yarrowia lipolytica and Saccharomyces cerevisiae enhance bisabolene production:
Industrial and Pharmacological Relevance
-
Fragrance industry : Utilized for its woody, citrus-like aroma .
-
Biofuel : Hydrogenated bisabolane serves as a renewable diesel alternative .
-
Pharmaceuticals : Bisabolol (oxidation product) is used in skincare for its anti-irritant properties .
This synthesis of reaction mechanisms and applications underscores trans-α-bisabolene’s versatility in both natural biosynthesis and engineered systems.
Preparation Methods
Chemical Synthesis of trans-α-Bisabolene
Grignard Reagent-Based Synthesis
The patented method (CN109438183B) outlines a two-step synthesis using 2-methyl-2-butenyl magnesium bromide ():
Step 1: Preparation of Grignard Reagent
- Reactants : 4-Bromo-2-methyl-2-butene (0.2 mol), magnesium chips (0.4 mol).
- Solvent : Anhydrous methyl tert-butyl ether (MTBE).
- Conditions : Reflux at 40–45°C for 30 minutes under nitrogen.
- Yield : >95% conversion to 2-methyl-2-butenyl magnesium bromide.
Step 2: Nucleophilic Addition and Acid-Catalyzed Dehydration
- Reactants : 2-(4-Methyl-3-ene-1-cyclohexyl)propanal (0.2 mol), SnCl₂·H₂O (25 wt% of crude product).
- Conditions :
- Addition : Dropwise at −5–0°C over 30 minutes.
- Hydrolysis : 10% HCl at 15°C for 1 hour.
- Dehydration : Reflux at 120–125°C for 1 hour.
- Yield : 88.5% γ-bisabolene (confirmed via $$ ^1H $$ NMR and HRMS) ().
Key Advantages:
- Safety : MTBE reduces peroxide formation compared to diethyl ether.
- Scalability : Suitable for industrial production due to standardized equipment.
Epoxidation and Derivatives
trans-α-Bisabolene undergoes post-synthesis modifications:
Enzymatic Biosynthesis
Terpene Synthase-Catalyzed Cyclization
Sesquiterpene synthases (STSs) convert farnesyl diphosphate (FPP) to trans-α-bisabolene via carbocation rearrangements ():
Mechanism :
- Ionization : FPP → Bisabolyl cation.
- Hydride Shifts : 1,7-H shift forms tertiary carbocation.
- Deprotonation : Yields trans-α-bisabolene.
Engineered Enzymes :
Metabolic Pathway Optimization
Key Enzymes and Modifications :
Microbial Fermentation
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Sustainability |
|---|---|---|---|---|
| Chemical Synthesis | 88.5% | High | Industrial | Low (solvent waste) |
| Enzymatic Biosynthesis | 212 mg/L | Moderate | Lab-scale | Moderate |
| Microbial Fermentation | 1.1 g/L | Low | Industrial | High (C1 substrates) |
Industrial and Pharmacological Relevance
- Fragrances : Used in perfumes for woody, citrus notes (US5196200A).
- Biofuels : Bisabolane (hydrogenated derivative) matches diesel properties ().
- Pharmaceuticals : α-Bisabolol (oxidation product) is anti-inflammatory ().
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and characterizing trans-α-Bisabolene from natural sources, and how can researchers address variability in yield due to extraction techniques?
- Methodological Answer : Isolation typically involves steam distillation or solvent extraction followed by chromatographic purification (e.g., GC-MS or HPLC). To address variability, researchers should standardize extraction parameters (temperature, solvent polarity, and duration) and validate results using triplicate experiments with statistical analysis (e.g., ANOVA to compare yields across methods) . Include a comparative table of yields under varying conditions (e.g., hexane vs. ethanol extraction). Cross-reference spectral data (NMR, IR) with existing databases to confirm structural integrity .
Q. How can researchers design experiments to evaluate the biological activity of trans-α-Bisabolene in antimicrobial assays while minimizing false positives?
- Methodological Answer : Use a dual approach:
- In vitro assays: Employ broth microdilution or disk diffusion methods with positive (e.g., ampicillin) and negative (solvent-only) controls. Replicate experiments to assess consistency.
- Data validation: Apply statistical corrections (e.g., Bonferroni adjustment) to account for multiple comparisons and use confocal microscopy to confirm cell membrane disruption . Report minimum inhibitory concentrations (MICs) with 95% confidence intervals.
Q. What strategies are recommended for synthesizing trans-α-Bisabolene in vitro, and how can stereochemical purity be ensured?
- Methodological Answer : Utilize terpene synthases or chemical catalysts (e.g., Lewis acids) for cyclization of farnesyl pyrophosphate precursors. Monitor reaction kinetics via GC-MS and optimize pH/temperature to favor the trans isomer. Validate stereochemistry using chiral column HPLC or X-ray crystallography. Compare optical rotation values with literature benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ecological roles of trans-α-Bisabolene (e.g., as a plant attractant vs. repellent) across different species?
- Methodological Answer : Conduct meta-analyses of existing studies to identify contextual variables (e.g., plant phylogeny, insect species). Design field experiments with controlled release of trans-α-Bisabolene and monitor insect behavior via video tracking. Use multivariate regression to isolate confounding factors (e.g., co-emitted volatiles). Publish raw datasets to enable reproducibility .
Q. What computational and experimental approaches are optimal for elucidating the metabolic pathways of trans-α-Bisabolene biosynthesis in non-model organisms?
- Methodological Answer :
- Transcriptomics: Perform RNA-seq on tissues producing trans-α-Bisabolene and annotate terpene synthase candidates.
- Heterologous expression: Clone candidate genes into E. coli or yeast systems and analyze product profiles via LC-MS.
- Isotope labeling: Use -glucose tracing to map precursor incorporation. Validate enzyme kinetics using Michaelis-Menten parameters .
Q. How can researchers quantify trans-α-Bisabolene in complex matrices (e.g., plant resins or insect cuticles) while minimizing matrix interference?
- Methodological Answer : Develop a validated LC-MS/MS protocol with solid-phase extraction (SPE) for sample cleanup. Use deuterated trans-α-Bisabolene as an internal standard. Perform spike-and-recovery experiments to assess accuracy (target: 90–110%). Include a calibration curve with R > 0.99 and report limits of detection (LOD) and quantification (LOQ) .
Methodological Frameworks for Rigorous Inquiry
- Formulating hypotheses : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, “Does trans-α-Bisabolene modulate quorum sensing in Pseudomonas aeruginosa?” addresses novelty and relevance .
- Addressing data gaps : Combine primary data (e.g., field sampling) with secondary analysis of public databases (e.g., GenBank for synthase homologs) .
- Ethical and reproducible practices : Archive protocols in platforms like protocols.io and share spectral data via public repositories (e.g., MetaboLights) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
